molecular formula C13H17BrN2O3 B592207 tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate CAS No. 1227381-94-3

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B592207
CAS No.: 1227381-94-3
M. Wt: 329.194
InChI Key: PTMREHLSIQVEMU-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .

Pharmacokinetics

The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .

Preparation Methods

The synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of 3-bromopyridine-2-ol with tert-butyl azetidine-1-carboxylate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:

Comparison with Similar Compounds

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS: 1227381-94-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17BrN2O3
  • Molecular Weight : 329.19 g/mol
  • Purity : Typically reported at 95% or higher in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its bromopyridine moiety is known to enhance lipophilicity and facilitate interactions with biological membranes, potentially increasing bioavailability and efficacy.

Anticancer Potential

Studies suggest that azetidine derivatives can exhibit anticancer activity through multiple mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. The structural characteristics of this compound may contribute to such effects by modulating key signaling pathways involved in cancer progression.

Case Studies

A notable study explored the synthesis and biological evaluation of azetidine derivatives, including this compound. The findings indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

StudyCompoundActivityResult
This compoundAnticancerInduced apoptosis in cancer cell lines
Related azetidine derivativesAntimicrobialEffective against Gram-positive bacteria

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Standard safety precautions should be observed when handling this compound, as indicated by its classification under GHS hazard statements for irritative properties .

Properties

IUPAC Name

tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMREHLSIQVEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704121
Record name tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227381-94-3
Record name tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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